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Compound of Interest

Compound Name: Angulatin B

Cat. No.: B12392270

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of
Angulatin B, a member of the complex family of sesquiterpenoid polyol esters isolated from
the root bark of Celastrus angulatus. While the specific primary literature detailing the complete
spectroscopic data for Angulatin B (CAS No. 142546-07-4) is not readily available in public
search results, this document outlines the established methodologies and presents
representative data from closely related analogues isolated from the same source. This
approach provides a comprehensive framework for understanding the structural determination
of this class of natural products.

The core structure of these compounds is a 3-dihydroagarofuran skeleton, which is extensively
esterified with a variety of acid moieties, leading to a vast diversity of related natural products.
The elucidation of their intricate three-dimensional structures relies on a combination of
advanced spectroscopic techniques and established chemical methods.

Isolation and Purification

The initial step in the structure elucidation of angulatins is their isolation from the plant material,
typically the root bark of Celastrus angulatus. The general workflow involves extraction followed
by multi-step chromatography.

Experimental Protocol: Isolation
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o Extraction: The dried and pulverized root bark of C. angulatus is typically extracted
exhaustively with a polar solvent such as methanol under reflux. The resulting crude extract
is then concentrated under reduced pressure.

e Preliminary Fractionation: The crude extract is often subjected to fractionation using
macroporous resin column chromatography. Elution is performed with a gradient of methanol
and water to separate compounds based on polarity.

o Fine Purification: Fractions containing the compounds of interest are further purified using
repeated column chromatography, often including silica gel and reverse-phase (RP-HPLC)
chromatography, to yield the pure sesquiterpenoid esters.
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Fig. 1: General workflow for the isolation of angulatins.

Structure Elucidation: A Spectroscopic Approach

The determination of the chemical structure of angulatins is primarily achieved through a
combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
High-resolution mass spectrometry provides the molecular formula, while a suite of 1D and 2D
NMR experiments reveals the connectivity and stereochemistry of the molecule.
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Due to the absence of specific data for Angulatin B, the following tables present
representative data for a closely related [-dihydroagarofuran sesquiterpene polyol ester,
Celangulatin C, isolated from Celastrus angulatus.[1]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for
determining the elemental composition of the molecule.

Parameter Value for Celangulatin C
lonization Mode Positive

Observed lon [M+Na]*

Measured m/z 725.2680

Molecular Formula Css5H46015

Calculated Mass 725.2684

Table 1: Representative High-Resolution Mass Spectrometry Data for Celangulatin C.[1]

'H and **C NMR Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the chemical environment of
each proton and carbon atom in the molecule. The data presented below for Celangulatin C
was recorded in CDCls.[1]
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Position oC (ppm) OH (ppm), mult. (J in Hz)
1 71.8 5.56, d (3.5)

2 70.1 5.48, dd (3.5, 2.5)

3 31.9 235 m

4 74.9 4.60, d (2.5)

5 80.2 -

6 72.1 5.95,s

7 435 2.85, d (4.5)

8 73.2 5.28, dd (4.5, 3.0)

9 75.4 5.80, d (3.0)

10 60.3 -

11 86.9 -

12 17.5 1.60, s

13 64.8 4.55,d (12.5); 4.28, d (12.5)
14 24.1 1.35,s

15 - -

Table 2: *H and 3C NMR Data
for the B-dihydroagarofuran
Core of Celangulatin C.[1]

The various ester groups attached to the core are also identified by their characteristic NMR
signals.
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OH (ppm), mult. (Jin

Ester Group Position oC (ppm)
Hz)

169.5 (C=0), 20.9

Acetoxy 1-OAc 2.05,s
(CH5)
169.4 (C=0), 20.8

Acetoxy 2-OAc 2.01,s
(CHs)
169.9 (C=0), 21.0

Acetoxy 8-OAc 1.95,s

(CH5)

165.6 (C=0), 129.5
Benzoyloxy 9-0OBz (C), 133.5(CH), 128.6
(CH), 130.1 (CH)

8.05, d (7.5); 7.60, t
(7.5); 7.45, t (7.5)

176.6 (C=0), 33.9
Isobutanoyloxy 13-OiBu (CH), 18.8 (CH=s), 18.7
(CH5)

2.50, m; 1.15, d (7.0);
1.12,d (7.0)

Table 3: NMR Data for
the Ester Moieties of

Celangulatin C.[1]

Experimental Protocols for Structure Elucidation
NMR Spectroscopy

 Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400
or 500 MHz).

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent, commonly chloroform-d (CDCIs), containing tetramethylsilane (TMS) as an internal
standard.

e 1D NMR: 1H and 13C NMR spectra are acquired to identify the types and numbers of protons
and carbons.

e 2D NMR: A suite of 2D NMR experiments is crucial for assembling the molecular structure:
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o COSY (Correlation Spectroscopy): Identifies proton-proton (*H-*H) couplings within the
same spin system, establishing connectivity between adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its
directly attached carbon atom.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds away, which is essential for connecting different
fragments of the molecule and determining the positions of the ester groups.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations
between protons that are close to each other, providing critical information about the
relative stereochemistry of the molecule.

Mass Spectrometry

 Instrumentation: High-resolution mass spectra are often obtained using an ESI-TOF
(Electrospray lonization - Time of Flight) or a similar high-resolution mass spectrometer.

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and infused into the mass spectrometer.
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Fig. 2: Logical workflow for the structure elucidation of angulatins.

Biological Activity and Signaling Pathways

Sesquiterpenoids from Celastrus angulatus have been reported to possess a range of
biological activities, including insecticidal and antitumor effects. The precise signaling pathways
modulated by Angulatin B are not detailed in the available literature. However, related
compounds from this family are known to exert their effects through various mechanisms, and
further research is needed to elucidate the specific molecular targets of Angulatin B.
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In conclusion, the chemical structure elucidation of Angulatin B and its analogues is a complex
process that relies on the systematic application of modern analytical techniques. The
combination of isolation by chromatography followed by detailed analysis using mass
spectrometry and a variety of NMR experiments allows for the unambiguous determination of
their complex molecular structures. This foundational chemical knowledge is a prerequisite for
any further investigation into their pharmacological properties and potential for drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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